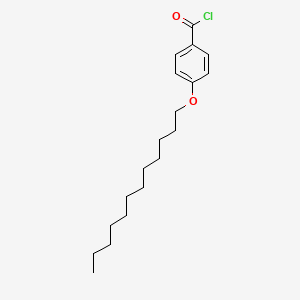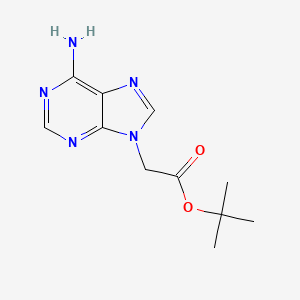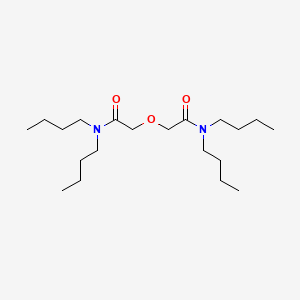
Benzyl palmitate
説明
Benzyl palmitate is an ester of benzyl alcohol and palmitic acid. It is a colorless to pale yellow liquid with a mild floral scent. Benzyl palmitate is widely used in the cosmetic industry as a fragrance ingredient, emollient, and solvent. It is also used in the food industry as a flavoring agent. In recent years, benzyl palmitate has gained attention in the scientific community for its potential applications in various fields, including drug delivery, nanotechnology, and materials science.
科学的研究の応用
Skin Metabolism and Cosmetic Applications
Benzyl palmitate, through its metabolism, plays a role in the delivery of retinol (Vitamin A) into the skin. The esterase activity in the skin hydrolyzes retinyl palmitate to retinol, which is then oxidized to retinoic acid. This process is significant for cosmetic products, as retinol has beneficial effects on the skin's appearance, helping with skin aging, wrinkles, and dark spots. This application is particularly evident in cosmetic formulations where retinyl palmitate is used to deliver retinol effectively into the skin (Boehnlein, Sakr, Lichtin, & Bronaugh, 1994).
Molecular Segregation in Lyotropic Aggregates
In the study of potassium palmitate and benzyl alcohol systems, it was observed that benzyl alcohol molecules segregate strongly into the curved edges of ribbon phases in lyotropic aggregates. This finding is crucial for understanding molecular behaviors in such systems, providing insights into the molecular interactions in mixed aggregates (Pope & Doane, 1987).
Hepatic Mitochondrial Functions
Benzyl palmitate has been studied in the context of hepatic mitochondrial functions, particularly in conditions like liver cirrhosis. Studies assessing the metabolism of palmitate in liver mitochondria have implications for understanding liver diseases and the metabolic processes involved therein (Krähenbühl, Ledermann, Lang, & Krähenbühl, 2000).
Chemical Reactions
Research has been conducted on the decomposition of benzylarsonic acid by palmitoyl chloride, resulting in the formation of benzyl palmitate. This chemical reaction is significant in the field of organic chemistry, providing insights into the interactions between these compounds (Tsivgoulis, Sotiropoulos, & Ioannou, 1991).
Topical Delivery Systems
The development of nanoemulgel for the improved topical delivery of retinyl palmitate highlights its application in enhancing skin permeability and stability in topical formulations. This is particularly relevant for skin disorders and in cosmeceuticals (Algahtani, Ahmad, & Ahmad, 2020).
Photostabilization in Sunscreens
Studies have investigated the influence of photostabilizers on the photoprotective effects of formulations containing UV-filters and vitamin A palmitate. These findings are significant for the cosmetic industry, especially in the development of sunscreens and skin care products (Benevenuto, Sala Di Matteo, Maia Campos, & Gaspar, 2010).
作用機序
Target of Action
Benzyl palmitate, also known as palmitic acid benzyl ester, is a fatty acid ester. It is involved in the process of protein palmitoylation . The primary targets of benzyl palmitate are proteins that undergo palmitoylation, a post-translational modification. This process involves the addition of the palmitate molecule to specific proteins, which can influence their function, localization, and interaction with other proteins .
Mode of Action
Benzyl palmitate interacts with its protein targets through a process called palmitoylation. This modification enhances the hydrophobicity of specific protein sub-domains, which can confer changes in protein stability, membrane localization, protein-protein interaction, and signal transduction . The presence of palmitate on a protein affects how the protein interacts with lipids and proteins in a membrane compartment .
Biochemical Pathways
The biochemical pathways affected by benzyl palmitate are those involving palmitoylated proteins. Palmitoylation influences protein trafficking, protein stability, and protein aggregation . Palmitate exerts its effects primarily through interactions with lipid bilayers . For example, the small GTPase Ras is used as a model to show how reversible acylation allows proteins to be trapped and released from specific membrane compartments .
Pharmacokinetics
For instance, the rate of hydrolysis can be affected by environmental conditions such as temperature and pH . More research is needed to fully understand the pharmacokinetics of benzyl palmitate.
Result of Action
The molecular and cellular effects of benzyl palmitate’s action are primarily related to its role in protein palmitoylation. This modification can influence the function and localization of proteins, affecting various cellular processes. For example, palmitoylation can protect certain proteins from aggregation . It can also influence protein stability by affecting access to ubiquitylating enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of benzyl palmitate. For instance, the rate of hydrolysis of benzyl palmitate can be affected by factors such as temperature and pH . Additionally, the presence of other substances, such as microplastics and disposable face masks, can affect the hydrolysis rate . More research is needed to fully understand how various environmental factors influence the action of benzyl palmitate.
特性
IUPAC Name |
benzyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23(24)25-21-22-18-15-14-16-19-22/h14-16,18-19H,2-13,17,20-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEVMZSLVHLLBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194580 | |
| Record name | Benzyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl palmitate | |
CAS RN |
41755-60-6 | |
| Record name | Benzyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041755606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZYL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5DZS5IE7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1601731.png)

